molecular formula C13H15Cl2NO2 B1598184 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901920-31-8

1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

Cat. No.: B1598184
CAS No.: 901920-31-8
M. Wt: 288.17 g/mol
InChI Key: QQLHPDDWFJFRBL-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid is a chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active compounds. Its structure incorporates a piperidine-4-carboxylic acid (isonipecotic acid) scaffold, a privileged motif in drug discovery known for its ability to contribute to molecular recognition and binding to various biological targets . The 2,4-dichlorobenzyl substituent is a common feature in compounds designed for enhanced lipophilicity and membrane permeability, which can be critical for cellular uptake and efficacy . This compound serves as a key synthetic intermediate for researchers investigating new therapeutic agents. Piperidine derivatives are extensively studied for their diverse biological activities. Based on structurally related molecules, this compound has potential research applications in the synthesis of analogs with antimicrobial properties, particularly against Gram-positive bacterial strains, and for evaluating cytotoxic activity against various human cancer cell lines . Furthermore, piperidine-4-carboxylic acid derivatives are recognized in neuropharmacology research as potential monoamine neurotransmitter re-uptake inhibitors, indicating its utility in the early-stage development of central nervous system (CNS) active compounds . The mechanism of action for any biological activity is highly dependent on the final synthesized molecule, but often involves interactions with enzyme active sites or cellular receptors, leading to inhibition or modulation of key pathological pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-11-2-1-10(12(15)7-11)8-16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLHPDDWFJFRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398590
Record name 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901920-31-8
Record name 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the piperidine class, which is known for various pharmacological properties. The dichlorophenyl moiety suggests possible interactions with biological targets, leading to diverse therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been identified as a partial agonist at the GABAA_A receptor, which plays a crucial role in inhibitory neurotransmission. This interaction can lead to sedative effects , enhancing the action of GABA, an inhibitory neurotransmitter, thereby decreasing neuronal excitability and promoting relaxation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a summary table is provided below:

Compound NameGABAA_A Receptor InteractionAntimicrobial ActivityAnti-inflammatory Activity
This compoundPartial AgonistYesYes
1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acidPartial AgonistYesYes
1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acidPartial AgonistYesModerate

This table illustrates that while all three compounds share similar mechanisms of action and biological activities, variations in their specific interactions and efficacy can lead to different therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating significant antimicrobial potential.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays showed that it could reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism that could be leveraged for treating inflammatory diseases.
  • Neuropharmacological Assessment : A neuropharmacological study assessed the sedative effects of the compound in animal models. Results indicated that administration led to increased sleep duration and reduced locomotor activity, supporting its potential use as a sedative agent.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features (Evidence ID)
1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid 2,4-Dichlorobenzyl C₁₃H₁₄Cl₂NO₂ ~296.16 Lipophilic dichlorophenyl group
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 4-Chlorophenoxyacetyl C₁₄H₁₆ClNO₄ 297.735 Polar phenoxyacetyl group
1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride 4-Bromobenzyl (hydrochloride salt) C₁₃H₁₇BrClNO₂ 338.64 Bromine substitution; higher molecular weight
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid 2-Chlorobenzoyl C₁₃H₁₄ClNO₃ 267.7 Electron-withdrawing benzoyl group; lower molecular weight
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic Acid 2,6-Dichlorophenylsulfonyl C₁₂H₁₃Cl₂NO₄S 338.20 Sulfonyl group enhances polarity

Key Observations :

  • Substituent Effects: The target compound's dichlorophenyl group enhances lipophilicity compared to polar substituents like sulfonyl () or phenoxyacetyl (). Bromine substitution () increases molecular weight significantly.
  • Electronic Effects : Electron-withdrawing groups (e.g., benzoyl in ) may alter reactivity and hydrogen-bonding capacity compared to the electron-rich dichlorophenylmethyl group.

Solubility and Physicochemical Behavior

  • Target Compound : Predicted low aqueous solubility due to the hydrophobic dichlorophenyl group; likely soluble in organic solvents like DMSO or chloroform (analogous to ).
  • 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (): Reported solubility in chloroform, methanol, and DMSO, suggesting similar trends for the target compound.
  • Sulfonyl Derivatives (): Increased polarity from sulfonyl groups may improve aqueous solubility compared to the target.

Preparation Methods

Synthesis of Piperidine-4-carboxylic Acid Intermediate

The starting point is often piperidine or a protected piperidine derivative. The carboxylic acid group at the 4-position can be introduced by:

N-Alkylation with 2,4-Dichlorobenzyl Halide

The piperidine nitrogen is alkylated using 2,4-dichlorobenzyl chloride or bromide under basic or neutral conditions. Key parameters include:

  • Base selection : Mild bases such as potassium carbonate or sodium hydride can be used to deprotonate the piperidine nitrogen.
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate nucleophilic substitution.
  • Temperature control : Reactions are typically conducted at room temperature or slightly elevated temperatures (25–60 °C) to optimize yield and minimize side reactions.

Purification and Isolation

After the alkylation step, the reaction mixture is subjected to:

  • Extraction and washing : Organic layers are washed with dilute acid (e.g., 0.1% acetic acid solution) and water at low temperatures (0–5 °C) to remove impurities.
  • Crystallization : The crude product is purified by crystallization from suitable solvents to obtain the pure carboxylic acid compound.

Representative Experimental Procedure (Based on Patent WO2023002502A1)

Step Reagents/Conditions Description Outcome
1 Piperidine derivative + base (e.g., K2CO3) Deprotonation of piperidine nitrogen Formation of nucleophilic nitrogen species
2 2,4-Dichlorobenzyl chloride, DMF, 25–60 °C N-alkylation via nucleophilic substitution Formation of N-(2,4-dichlorobenzyl)piperidine intermediate
3 Oxidation or carboxylation at 4-position Introduction of carboxylic acid group Formation of 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid
4 Washing with 0.1% acetic acid and water at 0–5 °C Purification of organic layer Removal of impurities and isolation of pure compound

This method is noted for its efficiency, high purity of product, and scalability for industrial applications.

Research Findings and Analysis

  • The alkylation step is critical and must be controlled to avoid dialkylation or reaction at undesired sites.
  • Use of mild bases and controlled temperature enhances selectivity towards monoalkylation.
  • Washing with dilute acetic acid solution helps in removing residual inorganic bases and byproducts, improving purity.
  • Low-temperature aqueous washes prevent decomposition or hydrolysis of sensitive intermediates.
  • The final compound can be isolated in crystalline form, facilitating characterization and formulation.

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions Impact on Yield and Purity
Base Potassium carbonate, sodium hydride Mild base avoids side reactions
Solvent DMF, acetonitrile Polar aprotic solvents favor substitution
Temperature 25–60 °C Moderate temperature balances rate and selectivity
Washing solution 0.1% acetic acid, water at 0–5 °C Removes impurities, stabilizes product
Purification method Crystallization Enhances purity and facilitates handling

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React piperidine-4-carboxylic acid with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous dichloromethane. Monitor completion via TLC .
  • Catalytic hydrogenation : Use palladium on carbon (Pd/C) to reduce intermediates under H₂ atmosphere (1–3 atm) at 25–50°C .
  • Optimization : Adjust solvent polarity (e.g., DMF for slower reactions, THF for faster kinetics) and stoichiometry (1:1.2 molar ratio of piperidine to benzyl halide) to improve yields (>75%) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns using ¹H NMR (e.g., benzylic proton shifts at δ 4.2–4.5 ppm) and ¹³C NMR (carboxylic acid carbon at δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS can detect the molecular ion peak [M+H]⁺ at m/z 328.2 (calculated for C₁₃H₁₄Cl₂NO₂) .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) .

Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?

  • Assay Design :

  • Enzyme Inhibition : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via kinetic assays) .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) over 24 hours .
  • Toxicity Profiling : Use MTT assays in hepatocyte models (e.g., HepG2) to assess cytotoxicity at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence its biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • 2,4-Dichloro vs. 4-Chloro : The 2,4-dichloro substitution enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration in rodent models .
  • Piperidine Ring Modifications : Replacing the carboxylic acid with an ester reduces ionizability, decreasing renal clearance but increasing plasma half-life (t½ from 2h to 4.5h) .
  • Benzyl Group Alternatives : Substituting 2,4-dichlorophenyl with 4-fluorophenyl decreases IC₅₀ against COX-2 by 40%, suggesting steric and electronic tuning .

Q. What advanced analytical techniques resolve contradictions in reported solubility and stability data?

  • Contradiction Resolution :

  • HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to quantify degradation products (e.g., hydrolyzed carboxylic acid) under accelerated stability conditions (40°C/75% RH) .
  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions (melting point variations ±5°C between batches) .
  • Solubility Studies : Employ shake-flask methods in PBS (pH 7.4) and simulate gastrointestinal fluids (FaSSIF/FeSSIF) to reconcile discrepancies in literature values .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • In Silico Strategies :

  • Docking Simulations : Use AutoDock Vina to predict binding poses in the active site of α7 nicotinic acetylcholine receptors (docking scores < -8.0 kcal/mol indicate high affinity) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Derive Hammett σ constants for halogen substituents to correlate electronic effects with IC₅₀ values (R² > 0.85 validates predictive power) .

Safety and Handling Considerations

Q. What safety protocols are critical during laboratory-scale synthesis?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of 2,4-dichlorobenzyl chloride vapors (TLV 0.1 ppm) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (pH < 2 for reaction mixtures) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Reactant of Route 2
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1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

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